![molecular formula C15H13N3O2S B2631542 N-(4-(2,5-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide CAS No. 919759-02-7](/img/structure/B2631542.png)
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide
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Overview
Description
This compound belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of this compound has been described in the literature . The yield was reported to be 65%, and the compound’s NMR and MS data were provided .Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving “N-(4-(2,5-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide” are not available, thiazoles are known to undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial Applications
The compound has been used in the development of new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens . It has shown excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus, and vancomycin-resistant E. faecium .
Antifungal Applications
The compound has demonstrated broad-spectrum antifungal activity against drug-resistant Candida strains . It has shown good activity against Candida auris, which was greater than fluconazole .
Pharmaceutical Applications
Thiazoles, the group of azole heterocycles to which this compound belongs, have been used in the development of various synthetic drugs . These include antidepressant drugs (pramipexole), antiulcer agents (nizatidine), anti-inflammatory drugs (meloxicam), HIV/AIDS drugs (ritonavir), and cancer treatment drugs (tiazofurin) .
Industrial Applications
Thiazoles are used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
Biological Activities
The compound has shown a wide range of biological activities that include anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Corrosion Inhibition
The compound could potentially be used in protecting materials against corrosion.
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found in many potent biologically active compounds . These compounds act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives may suggest that the compound’s action could be influenced by the environment in which it is administered .
properties
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-9-3-4-10(2)11(7-9)12-8-21-15(17-12)18-14(19)13-5-6-16-20-13/h3-8H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCBFCZZDRFLDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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